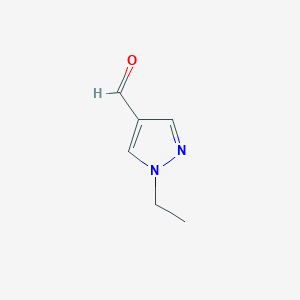

1-Ethyl-1H-pyrazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-8-4-6(5-9)3-7-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSDESWKSPAALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374547 | |

| Record name | 1-Ethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304903-10-4 | |

| Record name | 1-Ethyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304903-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1H-pyrazole-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Properties of 1-Ethyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole ring functionalized with both an ethyl group at the N1 position and a carbaldehyde (formyl) group at the C4 position. This arrangement makes it a valuable and versatile building block in medicinal chemistry and materials science. Its structural attributes allow for diverse chemical modifications, leading to the synthesis of complex molecules with significant biological activities. This guide provides a comprehensive overview of its core molecular data, spectroscopic profile, synthesis, and reactivity, tailored for a scientific audience.

Core Molecular Data

The fundamental properties of this compound are summarized below. These identifiers are crucial for database searches, procurement, and regulatory documentation.

| Property | Value | Reference(s) |

| IUPAC Name | 1-ethylpyrazole-4-carbaldehyde | [1][2] |

| CAS Number | 304903-10-4 | [1][2] |

| Molecular Formula | C₆H₈N₂O | [1][2][3] |

| Molecular Weight | 124.14 g/mol | [1] |

| Canonical SMILES | CCN1C=C(C=N1)C=O | [2] |

| InChI | InChI=1S/C6H8N2O/c1-2-8-4-6(5-9)3-7-8/h3-5H,2H2,1H3 | [1][2][3] |

| InChIKey | UMSDESWKSPAALM-UHFFFAOYSA-N | [1][2][3] |

| Physical State | Liquid | [2] |

| Purity (Typical) | ≥96% | [2] |

Molecular Structure and Visualization

The structure of this compound consists of a five-membered aromatic pyrazole ring. An ethyl group is attached to the nitrogen atom at position 1, and a reactive carbaldehyde group is attached to the carbon atom at position 4. The planarity of the pyrazole ring and the electron-withdrawing nature of the carbaldehyde group influence the molecule's overall electronic properties and reactivity.

References

1-Ethyl-1H-pyrazole-4-carbaldehyde IUPAC name and synonyms

An In-depth Technical Guide to 1-Ethyl-1H-pyrazole-4-carbaldehyde

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and its relevance in scientific research. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity

IUPAC Name: 1-ethylpyrazole-4-carbaldehyde[1][2]

Synonyms:

-

1-Ethyl-1H-pyrazole-4-carboxaldehyde[1]

-

1-Ethyl-4-pyrazolecarboxaldehyde

-

1-Ethylpyrazole-4-carbaldehyde[1]

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | [1][2] |

| Molecular Weight | 124.14 g/mol | [1] |

| CAS Number | 304903-10-4 | [1] |

| Physical State | Liquid | [2] |

| Purity | Typically ≥96% | [2] |

| Computed Boiling Point | Data not available | |

| Computed Density | Data not available | |

| ¹H NMR Spectrum | Data not readily available in literature. | |

| ¹³C NMR Spectrum | Data not readily available in literature. | |

| Mass Spectrum | GC-MS data available in databases. | [1] |

| IR Spectrum | Data not readily available in literature. |

Synthesis Protocol: Vilsmeier-Haack Reaction

The most common method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3] This reaction involves the formylation of an electron-rich heterocyclic compound, in this case, 1-ethyl-1H-pyrazole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, the following is a general and representative experimental procedure based on the synthesis of analogous compounds.[4][5][6]

Objective: To synthesize this compound via formylation of 1-ethyl-1H-pyrazole.

Materials:

-

1-ethyl-1H-pyrazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask in an ice bath to 0 °C. To the cooled DMF, add phosphorus oxychloride (1.5 to 2 equivalents) dropwise, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

-

Formylation Reaction: To the pre-formed Vilsmeier reagent, add 1-ethyl-1H-pyrazole (1 equivalent) dissolved in a minimal amount of anhydrous dichloromethane. The addition should be done dropwise while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step should be performed with vigorous stirring.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude product can be further purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the Vilsmeier-Haack reaction.

Caption: Experimental workflow for the synthesis of this compound.

Biological and Medicinal Context

While specific signaling pathways involving this compound are not prominently documented, the pyrazole nucleus is a well-known pharmacophore. Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, analgesic, and antitumor properties. Therefore, this compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its aldehyde functional group allows for a variety of subsequent chemical transformations, making it a versatile intermediate in medicinal chemistry and drug discovery programs.

References

- 1. 1-Ethyl-1H-pyrazole-4-carboxaldehyde | C6H8N2O | CID 2758900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jpsionline.com [jpsionline.com]

- 5. mdpi.com [mdpi.com]

- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 1-Ethyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position and a formyl (carbaldehyde) group at the 4-position. This molecule serves as a versatile building block in medicinal chemistry and materials science. The pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, antimicrobial, and antitumor activities. The aldehyde functional group provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of more complex molecular architectures. This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a conceptual workflow for its potential application in drug discovery.

Core Properties of this compound

This section summarizes the key physical and chemical identifiers for this compound.

| Property | Value | Source |

| CAS Number | 304903-10-4 | [PubChem][1] |

| Molecular Formula | C₆H₈N₂O | [PubChem][1] |

| Molecular Weight | 124.14 g/mol | [PubChem][1] |

| IUPAC Name | This compound | [PubChem][1] |

| Physical State | Liquid | [Fluorochem][2] |

| Solubility | Sparingly soluble in water | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available |

Chemical Synthesis

The primary method for the synthesis of this compound is the Vilsmeier-Haack formylation of 1-ethylpyrazole. This reaction introduces a formyl group onto the electron-rich pyrazole ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Ethylpyrazole

Materials:

-

1-Ethylpyrazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. The formation of the Vilsmeier reagent is an exothermic reaction.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Add 1-ethylpyrazole (1 equivalent) dropwise to the Vilsmeier reagent.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectral Data

The structure of this compound can be confirmed by various spectroscopic methods. Representative data is provided below.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.85 | s | 1H | -CHO |

| 8.01 | s | 1H | Pyrazole H-5 |

| 7.98 | s | 1H | Pyrazole H-3 |

| 4.15 | q | 2H | -CH₂-CH₃ |

| 1.45 | t | 3H | -CH₂-CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| 185.0 | -CHO |

| 141.5 | Pyrazole C-5 |

| 135.0 | Pyrazole C-3 |

| 120.0 | Pyrazole C-4 |

| 48.0 | -CH₂-CH₃ |

| 15.0 | -CH₂-CH₃ |

Solvent: CDCl₃, Frequency: 100 MHz

Mass Spectrometry

| m/z | Relative Intensity (%) | Assignment |

| 124.06 | 100 | [M]⁺ |

| 95.05 | 80 | [M - CHO]⁺ |

| 67.04 | 60 | [C₃H₃N₂]⁺ |

Method: Electron Ionization (EI)

Logical Workflow for Drug Discovery Application

Given the known biological activities of pyrazole derivatives, a logical workflow for the exploration of this compound in a drug discovery context can be conceptualized. This workflow illustrates the progression from the synthesized compound to the identification of a potential drug candidate.

Caption: A conceptual workflow for the utilization of this compound in a drug discovery pipeline.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and functional materials. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group make it an attractive starting point for the generation of diverse chemical libraries. Further investigation into its biological activities and applications is warranted.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Ethyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 1-Ethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and drug development. Due to a lack of specific published quantitative data for this compound, this guide presents representative data and detailed experimental protocols based on established methodologies for analogous pyrazole derivatives. It covers solubility in various aqueous and organic solvents, and stability under different stress conditions including pH, temperature, and light. This document is intended to serve as a valuable resource for researchers, enabling them to design and execute robust experimental plans for the evaluation of this compound and similar compounds.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmaceuticals and agrochemicals, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and antimicrobial properties. This compound, with its reactive aldehyde group, serves as a versatile synthetic intermediate for the creation of more complex molecules. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in drug discovery and development, from initial screening to formulation.

This guide outlines the expected solubility profile of this compound and its stability under various environmental conditions. It also provides detailed experimental protocols for determining these crucial parameters.

Solubility Profile

It is anticipated that this compound will exhibit limited solubility in aqueous solutions and higher solubility in organic solvents. The following tables present a template for the systematic determination and presentation of solubility data.

Data Presentation

Table 1: Representative Aqueous Solubility of this compound

| Solvent System (Buffer) | pH | Temperature (°C) | Solubility (mg/mL) | Method |

| Phosphate Buffered Saline | 7.4 | 25 | Data not available | Shake-flask |

| Glycine-HCl Buffer | 2.0 | 25 | Data not available | Shake-flask |

| Borate Buffer | 9.0 | 25 | Data not available | Shake-flask |

| Purified Water | ~7.0 | 25 | Data not available | Shake-flask |

Table 2: Representative Organic Solvent Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available |

| Ethanol | 25 | Data not available |

| Methanol | 25 | Data not available |

| Acetonitrile | 25 | Data not available |

| Polyethylene Glycol 400 (PEG400) | 25 | Data not available |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS, DMSO, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a glass vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let undissolved solids settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated HPLC method.

-

Calculate the solubility in mg/mL.

Stability Profile

Understanding the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are employed to accelerate the degradation process and identify potential degradants.

Data Presentation

Table 3: Representative Stability of this compound under Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradants Identified |

| Acidic Hydrolysis | 0.1 M HCl | 24, 48, 72 | 60 | Data not available | Structure(s) not available |

| Basic Hydrolysis | 0.1 M NaOH | 24, 48, 72 | 60 | Data not available | Structure(s) not available |

| Oxidative Degradation | 3% H₂O₂ | 24, 48, 72 | 25 | Data not available | Structure(s) not available |

| Thermal Degradation | Solid State | 24, 48, 72 | 80 | Data not available | Structure(s) not available |

| Photostability | UV/Vis Light | 24, 48, 72 | 25 | Data not available | Structure(s) not available |

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Acidic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the solution at a specified temperature (e.g., 60 °C) for various time points.

-

At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.

-

-

Basic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate and sample as described for acidic hydrolysis, neutralizing with 0.1 M HCl.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature and protected from light.

-

Sample at various time points and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Place a known amount of the solid compound in a temperature-controlled oven (e.g., 80 °C).

-

At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

-

-

Photostability:

-

Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Simultaneously, keep a control sample in the dark.

-

Analyze both samples by HPLC at various time points.

-

-

Analysis:

-

Analyze all samples using a validated stability-indicating HPLC method.

-

Calculate the percentage of degradation and identify any degradation products using mass spectrometry (MS).

-

Visualization of Synthetic and Experimental Workflows

Synthesis of this compound

The Vilsmeier-Haack reaction is a common and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds, including N-alkylpyrazoles. This reaction is widely cited for the synthesis of pyrazole-4-carbaldehydes.

Caption: Synthetic pathway for this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of the target compound using the shake-flask method.

Spectral Analysis of 1-Ethyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectral data for the heterocyclic compound 1-Ethyl-1H-pyrazole-4-carbaldehyde, a molecule of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Summary of Spectral Data

The structural characterization of this compound has been elucidated through various spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized in the tables below, providing a clear and concise reference for researchers.

¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.88 | s | H-C=O |

| 8.15 | s | H-3 |

| 8.05 | s | H-5 |

| 4.18 | q | -CH₂- |

| 1.48 | t | -CH₃ |

Note: 's' denotes a singlet, 't' a triplet, and 'q' a quartet.

¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 185.5 | C=O |

| 142.0 | C-5 |

| 139.8 | C-3 |

| 120.5 | C-4 |

| 46.5 | -CH₂- |

| 15.2 | -CH₃ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |

| ~3120 | Medium | C-H stretch (aromatic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1540 | Medium | C=N, C=C stretch (ring) |

Mass Spectrometry (MS) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 124 | 100 | [M]⁺ (Molecular Ion) |

| 95 | High | [M - C₂H₅]⁺ |

| 67 | Medium | [M - C₂H₅ - CO]⁺ |

Note: The fragmentation pattern is consistent with the structure of this compound.

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A Bruker Avance III HD 400 or equivalent spectrometer operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Acquisition Time: Approximately 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (zgpg30).

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., MestReNova, TopSpin). Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid this compound was finely ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Parameters:

-

Spectrometer: A PerkinElmer Spectrum Two or similar Fourier-Transform Infrared (FTIR) spectrometer.

-

Technique: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans were co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment was recorded prior to the sample analysis.

Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then baseline-corrected.

Mass Spectrometry (MS)

Instrumentation and Parameters:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

-

Gas Chromatograph: An Agilent 7890A GC system or equivalent, equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium, with a constant flow rate of approximately 1 mL/min.

-

Injection: 1 µL of a dilute solution of the compound in a suitable solvent (e.g., dichloromethane) was injected in splitless mode.

-

Oven Program: The oven temperature was initially held at 50-70°C for 1-2 minutes, then ramped at a rate of 10-20°C/min to a final temperature of 250-280°C, which was held for 5-10 minutes.

-

Mass Spectrometer: An Agilent 5975C series MSD or a similar quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Data Processing: The total ion chromatogram (TIC) and the mass spectrum of the corresponding peak for this compound were obtained and analyzed using the instrument's data analysis software.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data for an organic compound like this compound.

Caption: General workflow for spectral analysis.

Technical Guide: A Framework for Biological Activity Screening of 1-Ethyl-1H-pyrazole-4-carbaldehyde

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Ethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound belonging to the pyrazole class. While the broader pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, specific biological activity data for this compound is not extensively documented in publicly available literature. This guide, therefore, outlines a comprehensive, hypothetical screening protocol to elucidate the potential therapeutic activities of this compound. The methodologies and workflows presented are based on the known biological activities of structurally related pyrazole-4-carbaldehyde derivatives, which have demonstrated potential in areas such as oncology, inflammation, and infectious diseases. This document serves as a foundational framework for initiating a systematic investigation into the pharmacological profile of this compound.

Introduction to the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its ability to engage in various biological interactions. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties[1][2][3]. The functionalization of the pyrazole ring, such as the addition of a carbaldehyde group at the 4-position and an ethyl group at the 1-position, can significantly influence its biological activity. This guide proposes a systematic approach to screen this compound for such activities.

Proposed Screening Workflow

A tiered screening approach is recommended to efficiently assess the biological activity of this compound. The workflow begins with broad in vitro cytotoxicity and antimicrobial assays, followed by more specific mechanism-of-action studies for any identified "hits."

Caption: Proposed workflow for biological activity screening.

Data Presentation: Hypothetical Screening Results

The following tables represent a hypothetical presentation of quantitative data that would be generated from the proposed screening assays.

Table 1: In Vitro Cytotoxicity Data (MTT Assay)

| Cell Line | Cell Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Control) |

| MCF-7 | Breast Cancer | 5.2 | 0.8 |

| A549 | Lung Cancer | 12.8 | 1.2 |

| HEK293 | Normal Kidney | > 100 | 15.6 |

Table 2: Antimicrobial Activity Data (Broth Microdilution)

| Microorganism | Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) (Control) |

| Staphylococcus aureus | Gram-positive | 16 | 1 |

| Escherichia coli | Gram-negative | 64 | 0.5 |

| Candida albicans | Fungal | 32 | 2 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are example protocols for the primary screening assays.

MTT Cytotoxicity Assay

-

Cell Seeding: Plate cancer (e.g., MCF-7, A549) and normal (e.g., HEK293) cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth.

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathway Involvement

Based on the activities of other pyrazole derivatives, this compound, if found to be cytotoxic to cancer cells, could potentially modulate key cancer-related signaling pathways such as the MAPK/ERK pathway.

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Conclusion

While specific biological activity data for this compound remains to be established, its chemical structure suggests potential for therapeutic relevance. The screening workflow, experimental protocols, and data presentation formats outlined in this guide provide a robust framework for a thorough investigation of its pharmacological properties. The identification of any significant biological activity would warrant further studies into its mechanism of action and potential for lead optimization in drug discovery programs.

References

Potential Therapeutic Targets of 1-Ethyl-1H-pyrazole-4-carbaldehyde Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of pyrazole-4-carbaldehyde, in particular, have emerged as a versatile class of molecules with significant potential in the development of novel therapeutics. These compounds serve as crucial intermediates in the synthesis of various heterocyclic systems, exhibiting a broad spectrum of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4]

This technical guide focuses on the derivatives of 1-Ethyl-1H-pyrazole-4-carbaldehyde, exploring their potential therapeutic targets. While research specifically on the "1-Ethyl" substituted derivatives is emerging, this document will also draw upon the broader knowledge of pyrazole-4-carbaldehyde derivatives to provide a comprehensive overview of their therapeutic landscape. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, highlighting the promising future of this class of compounds.

Anticancer Activity

Derivatives of this compound have demonstrated notable anticancer activity against various human cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Identified Molecular Targets

-

Cyclin-Dependent Kinases (CDKs): Several pyrazole derivatives have been identified as potent inhibitors of CDKs, particularly CDK2. These enzymes are critical regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Pyrazole derivatives have shown inhibitory activity against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

-

Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR, another receptor tyrosine kinase often overexpressed in tumors, has been observed with some pyrazole compounds. This can disrupt signaling pathways that promote cancer cell proliferation.

-

PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Some pyrazoline derivatives have been shown to inhibit this pathway, leading to a downstream reduction in the activity of proteins that promote cancer progression.[5]

-

Tubulin Polymerization: Certain pyrazole-containing compounds have been found to inhibit the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of microtubule dynamics can arrest cells in mitosis and induce apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of various 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 2 | HepG2 (Hepatocellular Carcinoma) | 9.13 | [1] |

| Doxorubicin (Standard) | HepG2 (Hepatocellular Carcinoma) | 34.24 | [1] |

| Derivative 7 | MCF-7 (Breast Cancer) | 16.52 | [1] |

| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | 20.85 | [1] |

| Derivative 7 | A549 (Lung Carcinoma) | 6.52 | [1] |

| Doxorubicin (Standard) | A549 (Lung Carcinoma) | 5.93 | [1] |

| Derivative 7 | PC3 (Prostatic Cancer) | 9.13 | [1] |

| Doxorubicin (Standard) | PC3 (Prostatic Cancer) | 38.02 | [1] |

Antimicrobial Activity

Derivatives of pyrazole-4-carbaldehyde have demonstrated significant activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes.

Identified Molecular Targets

-

DNA Gyrase: This bacterial enzyme is a type II topoisomerase that is essential for DNA replication, repair, and transcription. Pyrazole derivatives have been shown to inhibit DNA gyrase, leading to bacterial cell death.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the antimicrobial activity of various pyrazole-4-carbaldehyde derivatives, expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyranopyrazole 5c | Klebsiella pneumoniae | 6.25 | |

| Pyranopyrazole 5c | Listeria monocytogenes | 50 | |

| Tetrahydrocarbazole 4d | Escherichia coli | - | |

| Tetrahydrocarbazole 4j | Staphylococcus aureus | - | |

| Tetrahydrocarbazole 4n | Aspergillus niger | - | |

| Tetrahydrocarbazole 4p | Candida albicans | - |

Note: Specific MIC values for the tetrahydrocarbazole derivatives were not provided in the search results, but they were reported to exhibit good antimicrobial activity.

Anti-inflammatory Activity

Certain derivatives of 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde have been evaluated for their anti-inflammatory properties. The primary mechanism underlying this activity is believed to be the inhibition of cyclooxygenase (COX) enzymes.

Identified Molecular Targets

-

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. Inhibition of these enzymes, particularly the inducible COX-2 isoform, is a major strategy for treating inflammatory conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxic activity of compounds against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

Objective: To qualitatively assess the antimicrobial activity of compounds.

Procedure:

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Evenly spread the microbial inoculum over the entire surface of the MHA plate using a sterile cotton swab.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Include a positive control (standard antibiotic) and a negative control (solvent).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method for MIC Determination

Objective: To quantitatively determine the minimum inhibitory concentration (MIC) of compounds.

Procedure:

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

// Nodes RTK [label="Receptor Tyrosine Kinase\n(e.g., VEGFR, EGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=doublecircle, fillcolor="#FFFFFF", fontcolor="#202124"]; Pyrazole [label="Pyrazole\nDerivative", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PI3K [style=dashed, arrowhead=none]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label="Activation"]; Akt -> mTOR; mTOR -> Proliferation; Pyrazole -> PI3K [color="#EA4335", style=bold, label="Inhibition"]; } DOT Caption: PI3K/Akt signaling pathway and the inhibitory action of pyrazole derivatives.

// Nodes G1 [label="G1 Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; S [label="S Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; G2 [label="G2 Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; M [label="M Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; CDK2_CyclinE [label="CDK2/Cyclin E", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CDK2_CyclinA [label="CDK2/Cyclin A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazole [label="Pyrazole\nDerivative", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges G1 -> S [label=" G1/S Transition"]; S -> G2; G2 -> M; CDK2_CyclinE -> G1; CDK2_CyclinA -> S; Pyrazole -> CDK2_CyclinE [color="#EA4335", style=bold, label="Inhibition"]; Pyrazole -> CDK2_CyclinA [color="#EA4335", style=bold, label="Inhibition"];

} DOT Caption: Inhibition of CDK2 by pyrazole derivatives leading to cell cycle arrest.

Experimental Workflows

References

The Genesis and Evolution of Pyrazole-4-Carbaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazole-4-carbaldehydes represent a cornerstone in heterocyclic chemistry, serving as versatile intermediates in the synthesis of a myriad of compounds with significant pharmacological activities. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of this important class of molecules. It details the pivotal Knorr pyrazole synthesis and the transformative Vilsmeier-Haack formylation, which have been instrumental in accessing these scaffolds. Furthermore, this guide elucidates the molecular mechanisms through which pyrazole-4-carbaldehyde derivatives exert their anti-inflammatory and anticancer effects, specifically focusing on their roles as inhibitors of COX-2, PI3K, and Xanthine Oxidase. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support researchers in their drug discovery and development endeavors.

A Historical Overview: From Pyrazoles to their Formylated Derivatives

The journey of pyrazole-4-carbaldehydes begins with the discovery of the parent pyrazole ring. In 1883, the German chemist Ludwig Knorr inadvertently synthesized the first pyrazole derivative while working with ethyl acetoacetate and phenylhydrazine.[1][2] This seminal work, now known as the Knorr pyrazole synthesis, opened the door to a new class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1][2]

The introduction of a formyl (-CHO) group at the C4 position of the pyrazole ring, a critical step in unlocking the synthetic potential of this scaffold, was made possible by the Vilsmeier-Haack reaction. Discovered by Anton Vilsmeier and Albrecht Haack, this reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heterocyclic compounds.[3][4][5] While the exact first synthesis of a pyrazole-4-carbaldehyde is not definitively documented in a single landmark paper, numerous reports from the mid-20th century onwards describe the application of the Vilsmeier-Haack reaction to various pyrazole substrates, solidifying its status as the quintessential method for their preparation.[3][6]

Synthetic Methodologies: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction remains the most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes. The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile. The electron-rich C4 position of the pyrazole ring then attacks this reagent, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.

Experimental Protocols and Quantitative Data

The following tables summarize representative experimental protocols for the synthesis of various pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction, highlighting the versatility of this method.

Table 1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

| Step | Reagent/Solvent | Quantity | Conditions | Duration | Yield | Reference |

| 1 | N,N-Dimethylformamide (DMF) | 15 ml | 273–278 K (0-5 °C) | 30 min | - | [7] |

| 2 | Phosphorus oxychloride (POCl₃) | 5 ml | Dropwise addition to cold DMF | - | - | [7] |

| 3 | Acetophenone phenylhydrazone in DMF | 3.15 g in 5 ml | Dropwise addition to Vilsmeier reagent | 1 hour | - | [7] |

| 4 | Reaction Mixture | - | Stirring at 323–333 K (50-60 °C) | 5-6 hours | - | [7][8] |

| 5 | Workup | Crushed ice, Ethanol | Recrystallization | - | Good | [7] |

Table 2: Synthesis of 5-Chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehydes

| Substrate (R¹, R²) | DMF (equiv.) | POCl₃ (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-methyl-3-propyl-5-chloro-1H-pyrazole | 5 | 2 | 120 | 2 | 55 | [9] |

| 1-ethyl-3-methyl-5-chloro-1H-pyrazole | 6 | 4 | 120 | 1 | 92 | [9] |

| 1-phenyl-3-methyl-5-chloro-1H-pyrazole | - | - | 80-90 | 4 | Good | [10] |

Table 3: General Protocol for the Synthesis of 3-(Substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehydes

| Step | Reagent/Solvent | Quantity | Conditions | Duration | Yield | Reference |

| 1 | Hydrazone derivative | 0.005 mol | - | - | - | [9] |

| 2 | Vilsmeier Reagent (DMF/POCl₃) | 10 ml / 2 ml | Stirring at room temperature | 8-10 hours | Good | [9] |

| 3 | Workup | Crushed ice, NaHCO₃ | Neutralization and filtration | - | - | [9] |

Pharmacological Significance and Signaling Pathways

Pyrazole-4-carbaldehyde derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Their efficacy often stems from the specific inhibition of key enzymes involved in disease pathogenesis.

Anti-inflammatory Activity: COX-2 Inhibition

A significant number of pyrazole-containing compounds, including the commercial drug Celecoxib, function as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[11][12] COX-2 is an enzyme that is typically upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain and inflammation.[13][14] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these pyrazole derivatives can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[11][12]

Anticancer Activity: Targeting PI3K and Xanthine Oxidase

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers, including breast cancer.[15][16][17] Certain pyrazole-4-carbaldehyde derivatives have been identified as potent inhibitors of PI3K.[1] By blocking the activity of PI3K, these compounds prevent the downstream activation of Akt and mTOR, leading to the inhibition of cell cycle progression and the induction of apoptosis in cancer cells.[15][16][17]

References

- 1. The impact of PI3K inhibitors on breast cancer cell and its tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of xanthine oxidase-generated extracellular superoxide on skeletal muscle force generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. jpsionline.com [jpsionline.com]

- 10. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 17. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the cyclocondensation of ethylhydrazine with a malondialdehyde equivalent to form the intermediate, 1-ethyl-1H-pyrazole. This intermediate is subsequently formylated using the Vilsmeier-Haack reaction to yield the target aldehyde. This protocol includes comprehensive methodologies, tabulated data for key reagents and products, and visualizations of the synthetic workflow and reaction mechanism to ensure clarity and reproducibility in a research setting.

Introduction

Pyrazole-4-carbaldehydes are important heterocyclic scaffolds that serve as versatile intermediates in the synthesis of a wide range of biologically active compounds. The presence of both a reactive aldehyde group and a pharmacologically relevant pyrazole core allows for diverse chemical modifications, making them attractive starting materials for the development of novel therapeutic agents. The N-ethyl substitution on the pyrazole ring can modulate the physicochemical properties of the resulting derivatives, potentially enhancing their pharmacokinetic profiles. The following protocols detail a reliable and scalable method for the preparation of this compound.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |

| Ethylhydrazine | C₂H₈N₂ | 60.10 | Liquid | 624-80-6 | |

| 1,1,3,3-Tetramethoxypropane | C₇H₁₆O₄ | 164.20 | Colorless Liquid[1] | 102-52-3[1] | |

| 1-Ethyl-1H-pyrazole | C₅H₈N₂ | 96.13[2] | Liquid | 2817-71-2[2] | |

| This compound | C₆H₈N₂O | 124.14[3] | Solid/Oil | 304903-10-4[3] |

Table 2: Summary of Reaction Conditions and Expected Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

| Step 1: Synthesis of 1-Ethyl-1H-pyrazole | Ethylhydrazine, 1,1,3,3-Tetramethoxypropane, Acid catalyst (e.g., HCl) | Ethanol/Water | 25 - 80 | 2 - 4 hours | 70 - 85 |

| Step 2: Vilsmeier-Haack Formylation | 1-Ethyl-1H-pyrazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | DMF | 0 - 90 | 4 - 6 hours | 60 - 75 |

Experimental Protocols

Step 1: Synthesis of 1-Ethyl-1H-pyrazole

This procedure is adapted from general methods for pyrazole synthesis from 1,3-dicarbonyl precursors and hydrazines.

Materials:

-

Ethylhydrazine oxalate (or a solution of ethylhydrazine)

-

1,1,3,3-Tetramethoxypropane[1]

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylhydrazine oxalate in a mixture of ethanol and water. If starting with an ethylhydrazine solution, adjust the stoichiometry accordingly.

-

Acidify the solution by the dropwise addition of concentrated hydrochloric acid.

-

To the stirred solution, add 1,1,3,3-tetramethoxypropane dropwise at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize with a sodium hydroxide solution.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-ethyl-1H-pyrazole.

-

The crude product can be purified by distillation under reduced pressure.

Characterization of 1-Ethyl-1H-pyrazole:

-

¹H NMR (CDCl₃): δ 7.50 (d, J=1.8 Hz, 1H), 7.45 (d, J=2.4 Hz, 1H), 6.25 (t, J=2.1 Hz, 1H), 4.15 (q, J=7.3 Hz, 2H), 1.45 (t, J=7.3 Hz, 3H).

-

¹³C NMR (CDCl₃): δ 138.5, 128.0, 105.5, 45.0, 15.5.

Step 2: Vilsmeier-Haack Formylation of 1-Ethyl-1H-pyrazole

This protocol follows the general procedure for the Vilsmeier-Haack formylation of pyrazoles.[4][5][6]

Materials:

-

1-Ethyl-1H-pyrazole

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Phosphorus oxychloride (POCl₃)

-

Ice bath

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Silica gel for column chromatography

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) and cool the flask in an ice-salt bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent, a solid complex, will be observed.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Add a solution of 1-ethyl-1H-pyrazole in a small amount of anhydrous DMF dropwise to the Vilsmeier reagent.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Characterization of this compound:

-

¹H NMR (CDCl₃): δ 9.90 (s, 1H), 8.05 (s, 1H), 7.95 (s, 1H), 4.20 (q, J=7.3 Hz, 2H), 1.50 (t, J=7.3 Hz, 3H).

-

¹³C NMR (CDCl₃): δ 185.0, 142.0, 135.0, 120.0, 46.0, 15.0.

-

IR (KBr, cm⁻¹): ~1680 (C=O stretching of aldehyde).

Mandatory Visualizations

Synthetic Workflow

Caption: Overall workflow for the synthesis of this compound.

Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-ethyl-1H-pyrazole.

References

- 1. 1,1,3,3-Tetramethoxypropane - Wikipedia [en.wikipedia.org]

- 2. 1-Ethylpyrazole | C5H8N2 | CID 498446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Ethyl-1H-pyrazole-4-carboxaldehyde | C6H8N2O | CID 2758900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. ijpcbs.com [ijpcbs.com]

Vilsmeier-Haack Formylation of N-Ethylpyrazole: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the Vilsmeier-Haack formylation of N-ethylpyrazole, a key reaction in the synthesis of valuable heterocyclic intermediates. Outlined herein are comprehensive experimental protocols, quantitative data, and the broader applications of the resulting product, N-ethylpyrazole-4-carboxaldehyde, in medicinal chemistry.

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a "Vilsmeier reagent," typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a phosphorus halide such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate.[2] N-substituted pyrazoles are excellent candidates for this transformation, leading to the synthesis of pyrazole-4-carbaldehydes, which are pivotal building blocks in the development of a diverse range of pharmacologically active molecules.[3][4]

Applications in Drug Development

The pyrazole scaffold is a well-established pharmacophore present in numerous bioactive molecules, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][5] Consequently, N-ethylpyrazole-4-carboxaldehyde and its derivatives are of significant interest in drug discovery and development. For instance, fluorinated pyrazole derivatives, which can be synthesized from precursors like 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde, have shown potential as anti-inflammatory, antibacterial, and antifungal agents.[6] The aldehyde functionality of N-ethylpyrazole-4-carboxaldehyde serves as a versatile handle for further molecular elaborations, enabling the synthesis of diverse compound libraries for screening and the development of novel therapeutic agents.[6][7]

Reaction and Mechanism

The Vilsmeier-Haack formylation of N-ethylpyrazole proceeds via an electrophilic aromatic substitution mechanism. The first step involves the reaction of DMF and POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion. N-ethylpyrazole then acts as a nucleophile, attacking the Vilsmeier reagent to form a tetrahedral intermediate. Subsequent elimination of a stable leaving group and hydrolysis of the resulting iminium salt during aqueous workup yields the final product, N-ethylpyrazole-4-carboxaldehyde.

Caption: Reaction mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol

This protocol is a generalized procedure based on the Vilsmeier-Haack formylation of similar N-substituted pyrazoles.[8] Researchers should optimize the reaction conditions for their specific setup.

Materials:

-

N-Ethylpyrazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Saturated sodium bicarbonate (NaHCO₃) solution or Sodium Carbonate (Na₂CO₃) solution

-

Crushed ice

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous DMF (5.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (2.0 eq) dropwise to the stirred DMF, ensuring the temperature is maintained below 10 °C. Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of N-ethylpyrazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 70-130 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a beaker of crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ or Na₂CO₃ solution until the pH is approximately 7-8.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent such as DCM or CHCl₃ (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization.

Caption: General experimental workflow for the Vilsmeier-Haack formylation.

Quantitative Data

The following table summarizes typical reaction parameters and reported yields for the Vilsmeier-Haack formylation of various N-substituted pyrazoles, which can serve as a reference for the formylation of N-ethylpyrazole.

| Substrate | Molar Ratio (Substrate:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | 1:5:2 | 120 | 2 | 55 | [9] |

| 1-Methyl-3-ethyl-1H-pyrazole | 1:5:2 | 130-137 | 8 | 64 | [8] |

| 1,3-Disubstituted-5-chloro-1H-pyrazoles | 1:6:4 | 120 | Varies | Good | [9] |

| Hydrazones (general) | Varies | 60-80 | 2-7 | Good | [10] |

Note: The optimal conditions and yield for N-ethylpyrazole may vary and should be determined experimentally.

Conclusion

The Vilsmeier-Haack formylation of N-ethylpyrazole is a robust and efficient method for the synthesis of N-ethylpyrazole-4-carboxaldehyde. This key intermediate provides a valuable platform for the development of novel heterocyclic compounds with potential applications in the pharmaceutical industry. The detailed protocols and data presented in this document are intended to guide researchers in the successful application of this important synthetic transformation.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Buy 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde | 1429418-45-0 [smolecule.com]

- 7. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reaction of 1-Ethyl-1H-pyrazole-4-carbaldehyde with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a key building block in the synthesis of a variety of nitrogen-containing compounds. Its reaction with amines is a fundamental transformation that primarily yields Schiff bases (imines) and can be extended to the formation of secondary amines through reductive amination. These pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the reaction of this compound with amines.

Chemistry Overview

The primary reaction of this compound with primary amines is a condensation reaction that results in the formation of a Schiff base (an imine). This reaction involves the nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule. The general reaction is depicted below:

Caption: General scheme for Schiff base formation.

This reaction can be catalyzed by either acids or bases and is often carried out by refluxing the reactants in a suitable solvent. The resulting Schiff bases can be isolated or used in situ for subsequent reactions, such as reduction to form stable secondary amines (reductive amination).

Applications in Drug Development

Derivatives of pyrazole aldehydes, particularly Schiff bases, have shown significant potential in various therapeutic areas. While specific data for derivatives of this compound is limited in publicly available literature, the broader class of pyrazole-containing Schiff bases has been extensively studied and shown to exhibit a range of biological activities:

-

Antimicrobial Activity: Many pyrazole-based Schiff bases have demonstrated potent activity against a range of bacterial and fungal strains.[3][4][6] The imine functionality is often crucial for their biological action.

-

Anticancer Activity: Several studies have reported the cytotoxic effects of pyrazole derivatives against various cancer cell lines.[2][5][7] These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms.

-

Anti-inflammatory Activity: The pyrazole scaffold is a well-known pharmacophore in anti-inflammatory drugs (e.g., Celecoxib). Schiff base derivatives of pyrazoles have also been investigated for their anti-inflammatory potential.

The diverse biological activities of these compounds make them attractive candidates for further investigation in drug discovery programs.

Experimental Protocols

The following are detailed protocols for the synthesis of Schiff bases and their subsequent reduction.

Protocol 1: Synthesis of Schiff Bases via Conventional Heating

This protocol describes a general method for the condensation of this compound with a primary amine using conventional heating.

Materials:

-

This compound

-

Appropriate primary amine (e.g., aniline, substituted anilines)

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer with hotplate

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol.

-

Add the primary amine (1.0 - 1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Attach a condenser to the flask and reflux the reaction mixture with stirring for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If the product does not precipitate, reduce the solvent volume under reduced pressure. The resulting solid can then be collected.

-

Wash the crude product with cold ethanol or a suitable solvent to remove unreacted starting materials.

-

Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

-

Dry the purified product under vacuum.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Protocol 2: Microwave-Assisted Synthesis of Schiff Bases